molecular formula C7H9F3O3 B2390487 1,1,1-Trifluoro-6-methoxyhexane-2,4-dione CAS No. 379254-23-6

1,1,1-Trifluoro-6-methoxyhexane-2,4-dione

Cat. No.: B2390487
CAS No.: 379254-23-6
M. Wt: 198.141
InChI Key: BVGVEUNEJAFFFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-6-methoxyhexane-2,4-dione typically involves the reaction of 1,1,1-trifluoroacetone with methoxyacetone under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product . The compound is typically produced in bulk quantities and packaged under inert conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-6-methoxyhexane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2,4-pentanedione: Similar structure but lacks the methoxy group.

    1,1,1-Trifluoro-3,5-heptanedione: Longer carbon chain and different reactivity.

    1,1,1-Trifluoro-2,4-hexanedione: Similar but without the methoxy group.

Uniqueness

1,1,1-Trifluoro-6-methoxyhexane-2,4-dione is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical properties and reactivity . This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1,1,1-trifluoro-6-methoxyhexane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O3/c1-13-3-2-5(11)4-6(12)7(8,9)10/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGVEUNEJAFFFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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